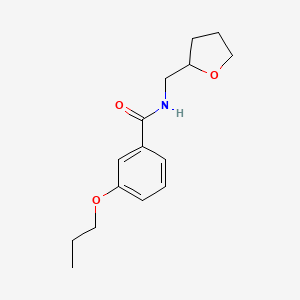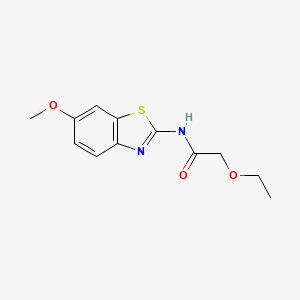
N-(oxolan-2-ylmethyl)-3-propoxybenzamide
Overview
Description
N-(oxolan-2-ylmethyl)-3-propoxybenzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of an oxolane ring attached to a benzamide moiety with a propoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxolan-2-ylmethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(oxolan-2-ylmethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzamide moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry: N-(oxolan-2-ylmethyl)-3-propoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and benzamide moiety allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on elucidating the compound’s effects at the molecular level.
Comparison with Similar Compounds
- N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- 4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide
- N-(oxolan-2-ylmethyl)thian-3-amine
Comparison: N-(oxolan-2-ylmethyl)-3-propoxybenzamide is unique due to the presence of the propoxy group on the benzamide moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h3,5-6,10,14H,2,4,7-9,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATAVPFELWRUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-[acetyl(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4830254.png)
![methyl 4,5-dimethoxy-2-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4830259.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4830274.png)
![1,3-dimethyl-5-[(1H-1,2,4-triazol-3-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4830279.png)
![ethyl 5-{[(6-chloro-3-pyridinyl)carbonyl]amino}-4-cyano-2-methyl-3-furoate](/img/structure/B4830286.png)
![1-[2-(4-METHOXYANILINO)-2-OXOETHYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4830301.png)
![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4830303.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-4-nitrobenzenesulfonohydrazide](/img/structure/B4830318.png)
![3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4830330.png)
![N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide](/img/structure/B4830335.png)
![N-{[1-(2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4830342.png)



